molecular formula C4H10O3 B146131 1,2,4-Butanetriol CAS No. 3068-00-6

1,2,4-Butanetriol

Cat. No.: B146131
CAS No.: 3068-00-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-UHFFFAOYSA-N
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Description

1,2,4-Butanetriol is a clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid. It is an alcohol with three hydrophilic alcoholic hydroxyl groups. This compound is similar to glycerol and erythritol and is chiral, with two possible enantiomers . It is used in the manufacture of butanetriol trinitrate, an important military propellant, and as a precursor for cholesterol-lowering drugs .

Mechanism of Action

Target of Action

1,2,4-Butanetriol (BT) is an important non-natural chemical with a variety of industrial applications . It is used in the synthesis of this compound trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery . The primary targets of BT are therefore the biochemical pathways that lead to these end products.

Mode of Action

The mode of action of BT involves its interaction with various enzymes in the biochemical pathways that lead to its end products. For instance, in the biosynthesis of BT from d-xylose, BT is produced from d-xylose or l-arabinose catalyzed sequentially by Pseudomonas fragi and Escherichia coli . This process was further simplified using metabolic engineered E. coli strains .

Biochemical Pathways

The biosynthesis of BT involves a four-step synthetic pathway and the disruption of competing pathways for xylose in Escherichia coli BW25113 . The entire BT synthetic pathway is introduced while blocking the competing pathways . The biosynthetic pathway establishment for BT from xylose, metabolic engineering strategies employed for improving BT production from xylose, and other substrates for BT production have been studied .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BT is currently limited. It is known that bt is a clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid . It is an alcohol with three hydrophilic alcoholic hydroxyl groups, which suggests that it may be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of BT’s action are primarily related to its role as a precursor in the synthesis of various end products. For instance, it is used in the synthesis of this compound trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery .

Action Environment

The action, efficacy, and stability of BT can be influenced by various environmental factors. For instance, the production conditions for BT were optimized by exploring the effects of temperature, pH, and cell density on BT titer . Furthermore, the biotechnological synthesis of BT has been considered a viable alternative to traditional chemical synthesis methods due to its advantages of mild reaction conditions and green sustainability .

Biochemical Analysis

Biochemical Properties

1,2,4-Butanetriol can be used for the synthesis of this compound trinitrate, 3-hydroxytetrahydrofuran, polyurethane, and other chemicals . It interacts with various enzymes, proteins, and other biomolecules in its biochemical reactions. For instance, in the biosynthetic pathway of this compound from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .

Cellular Effects

The presence of various furan aldehydes in cellulose hydrolysate affects the fermentation of this compound in a similar way . In a study, furfural was used as a representative for the modification of this compound-producing E. coli for tolerance .

Molecular Mechanism

The molecular mechanism of this compound involves a series of reactions. For instance, in the decomposition of this compound trinitrate, Density Functional Theory (DFT) and Canonical Variational Transition-State Theory combined with a small-curvature tunneling correction (CVT/SCT) were used to explore the decomposition mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study, this compound production was increased by 4.3-fold from the prototype strain, achieved a final titer of 1.58 g/L with a yield of 7.9% after 72-h biotransformation .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, in the biosynthetic pathway of this compound from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .

Chemical Reactions Analysis

1,2,4-Butanetriol undergoes various chemical reactions:

Comparison with Similar Compounds

1,2,4-Butanetriol is similar to glycerol and erythritol, both of which are alcohols with multiple hydroxyl groups . this compound is unique due to its specific structure and the presence of three hydroxyl groups at different positions on the butane chain. This structural uniqueness allows it to be used in specific applications such as the synthesis of butanetriol trinitrate and cholesterol-lowering drugs .

Similar Compounds

Properties

IUPAC Name

butane-1,2,4-triol
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InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXKVVRQIIOZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID8044416
Record name 1,2,4-Butanetriol
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Molecular Weight

106.12 g/mol
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Physical Description

Colorless to yellow liquid, miscible in water; [MSDSonline]
Record name 1,2,4-Butanetriol
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CAS No.

3068-00-6
Record name 1,2,4-Butanetriol
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Record name 1,3,4-Butanetriol
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Record name Butane-1,2,4-triol
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Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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